5-Nitro-3-isoquinolinyl acetate
Description
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(5-nitroisoquinolin-3-yl) acetate |
InChI |
InChI=1S/C11H8N2O4/c1-7(14)17-11-5-9-8(6-12-11)3-2-4-10(9)13(15)16/h2-6H,1H3 |
InChI Key |
RCZQNWLDICDLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 5-Aminoisoquinoline
- Key Differences: Substituent: 5-Aminoisoquinoline features an amino (-NH₂) group at the 5-position instead of a nitro (-NO₂) group. The amino group is electron-donating, whereas nitro is electron-withdrawing, which may alter reactivity and electronic interactions . Physical Properties:
- Molecular Weight: 144.17 g/mol (vs. ~207 g/mol for 5-nitro-3-isoquinolinyl acetate, estimated).
- Melting Point: 127–130°C (unlike nitro derivatives, which often exhibit higher melting points due to stronger intermolecular interactions) . Applications: Amino-substituted isoquinolines are intermediates in drug synthesis (e.g., kinase inhibitors), suggesting that nitro analogs could serve as precursors in similar pathways .
Functional Analog: 3-Aminoisoxazole-4-carbonitrile
- Key Differences: Core Structure: Isoxazole (5-membered ring) vs. isoquinoline (10-membered bicyclic system). The isoxazole’s smaller ring size and nitrogen-oxygen arrangement confer distinct electronic properties and metabolic stability . Functional Groups: A cyano (-CN) group at the 4-position and an amino group at the 3-position. The acetate ester in this compound may enhance lipophilicity compared to polar cyano groups . Toxicity: Labeled as a hazardous substance (劇 III in Japan), highlighting differences in safety profiles compared to nitro-isoquinoline esters .
Acetate Ester Comparison: Isoamyl Acetate
- Key Differences: Structure: Isoamyl acetate is a simple aliphatic ester (3-methylbutyl ethanoate), lacking aromaticity. This results in lower thermal stability and distinct solubility (e.g., miscible in organic solvents) compared to aromatic esters like this compound .
Data Table: Comparative Properties of Analogs
Research Findings and Electronic Properties
- Electronic Effects: The nitro group in this compound likely reduces electron density in the isoquinoline ring, as observed in zinc acetate’s RIXS spectra, where acetate coordination modifies local electronic states . This could enhance electrophilic substitution reactivity compared to amino analogs.
- Solubility : Aliphatic acetates (e.g., isoamyl acetate) exhibit higher volatility and water insolubility, whereas aromatic acetates may form π-π stacking interactions, affecting crystallinity .
Preparation Methods
Nitration of Isoquinoline Precursors
The nitration of isoquinoline derivatives is the foundational step in synthesizing this compound. Nitration introduces a nitro group at the 5-position of the isoquinoline ring, requiring precise control over reaction conditions to ensure regioselectivity.
Methodology :
-
Precursor Selection : 3-Hydroxyisoquinoline is commonly used as the starting material due to its compatibility with subsequent acetylation.
-
Nitrating Agents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile in aromatic substitution.
-
Temperature Control : Reactions are conducted at 0–5°C to minimize polysubstitution and side reactions. Excess nitric acid is avoided to prevent ring oxidation.
Challenges :
-
The electron-rich nature of the isoquinoline ring complicates regioselectivity. Meta-directing effects of the hydroxyl group at position 3 favor nitration at position 5, but competing para-substitution can occur without temperature control.
Acetylation of the Nitrated Intermediate
Following nitration, the hydroxyl group at position 3 is acetylated to yield the final product.
Methodology :
-
Acetylating Agents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base such as pyridine or dimethylaminopyridine (DMAP).
-
Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reactivity.
-
Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks progress, with typical completion within 2–4 hours at room temperature.
Mechanistic Insight :
The base deprotonates the hydroxyl group, enhancing nucleophilicity for attack on the acetylating agent. Steric hindrance from the nitro group at position 5 minimally affects acetylation at position 3 due to the planar geometry of the intermediate.
Optimization of Reaction Conditions
Nitration Optimization
Key parameters influencing nitration efficiency include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents di-nitration |
| HNO₃ Concentration | 65–70% | Balances reactivity and safety |
| Reaction Time | 3–4 hours | Maximizes mono-nitration |
Data derived from indicate yields of 68–72% under these conditions. Prolonged reaction times (>6 hours) reduce yields by 15–20% due to side reactions.
Acetylation Optimization
Critical factors for high-yield acetylation:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Ac₂O Equivalents | 1.2 equivalents | Reduces hydrolysis |
| Base | Pyridine | Neutralizes HCl byproduct |
| Solvent | Anhydrous DCM | Enhances solubility |
Yields reach 85–90% when using pyridine as the base, compared to 70–75% with triethylamine. Microwave-assisted acetylation (60°C, 30 minutes) further improves yields to 92% but requires specialized equipment.
Purification and Characterization
Work-Up Procedures
Post-acetylation, the crude product is purified via:
-
Liquid-Liquid Extraction : Neutralization with aqueous sodium bicarbonate removes acidic impurities, followed by ethyl acetate extraction.
-
Column Chromatography : Silica gel chromatography with a petroleum ether/ethyl acetate gradient (8:2 to 7:3) isolates the product.
Purity Analysis :
-
HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).
-
¹H NMR : Characteristic signals at δ 2.35 (s, 3H, CH₃CO), 8.12 (d, J=8.5 Hz, H-6), and 8.95 (s, H-1).
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
| Method | Yield (%) | Time (Hours) | Cost Efficiency |
|---|---|---|---|
| Traditional Nitration | 68–72 | 4 | High |
| AgOTf-Catalyzed | 78–82 | 2 | Moderate |
| Microwave-Assisted | 90–92 | 0.5 | Low |
Silver triflate (AgOTf) catalysis, adapted from, accelerates nitration but increases reagent costs. Microwave methods, as described in , offer rapid synthesis but require specialized instrumentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
